(3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid is an organic compound characterized by the presence of an amino group and a furan ring. This compound is notable for its specific stereochemistry, which contributes to its unique chemical and biological properties. The molecular formula of this compound is CHNO, and it has a molecular weight of 169.18 g/mol. Its IUPAC name reflects its structural features, indicating the orientation of the amino group and the furan substituent on the propanoic acid backbone .
This compound can be synthesized from various precursors, primarily through methods that involve furan derivatives. The synthesis often utilizes established organic chemistry techniques, such as the Paal-Knorr synthesis, which is effective in forming furan rings under mild conditions.
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid falls under the classification of amino acids due to its amino group, and it is also categorized as a heterocyclic compound because of the presence of the furan ring. This classification allows it to be utilized in various biochemical applications and synthetic pathways.
The synthesis of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid can be approached through several methods:
The reaction conditions often involve solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to 100°C depending on the specific method employed. The purification of the final product typically involves crystallization or chromatography techniques to achieve high purity levels.
The molecular structure of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid features:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-methylfuran-2-yl)propanoic acid |
| InChI | InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
| InChI Key | QGJZUUKYGXYJIZ-ZETCQYMHSA-N |
| Isomeric SMILES | CC1=C(C=CO1)C@HN |
This structural data highlights the stereochemistry and functional groups present in the compound .
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid can undergo various chemical reactions typical for amino acids and furan derivatives:
The reactivity of this compound is influenced by its functional groups; for example, the amino group can act as a nucleophile in substitution reactions while the furan ring can engage in electrophilic aromatic substitutions under appropriate conditions.
The mechanism by which (3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid exerts its biological effects involves several interaction pathways:
These interactions suggest that this compound could influence enzyme-substrate interactions or receptor binding affinities.
The physical properties of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid include:
The chemical properties are characterized by:
Relevant data indicates that this compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry .
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: